molecular formula C19H23N3O B1664231 N-(3-methylphenyl)-2-(4-pyridin-2-ylpiperidin-1-yl)acetamide CAS No. 630116-49-3

N-(3-methylphenyl)-2-(4-pyridin-2-ylpiperidin-1-yl)acetamide

Cat. No. B1664231
M. Wt: 309.4 g/mol
InChI Key: JFCDMGGMCUKHST-UHFFFAOYSA-N
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Description

Highly selective dopamine D4 receptor agonist at rat D4 and human D4.4 receptors (Ki values are 12.1 and 7.9 nM, respectively). Potent, full agonist at rat dopamine D4 receptors (EC50 = 28.4 nM). Superior selectivity profile to PD168077 and CP226269. No affinity for other dopamine receptors (Ki > 1 μM). Able to rapidly cross the blood-brain barrier following systemic administration.
Selective agonist of dopamine D4 receptor
A412997 is a dopamine D4 receptor.

Scientific Research Applications

Antifungal Activities

Research conducted by Ugwu & Okoro (2014) explored the antifungal properties of N-pyridin-2-yl substituted acetamides. The compounds synthesized showed significant antifungal activity against Candida albicans and Aspergillus niger, outperforming the reference drug fluconazole.

Antiallergic Properties

A study by Menciu et al. (1999) focused on N-(pyridin-4-yl)-(indol-3-yl)alkylamides as antiallergic agents. They found that certain compounds in this series were significantly more potent than traditional antiallergic drugs in inhibiting histamine release and interleukin production.

Nucleophilic Aromatic Substitution

Getlik et al. (2013) described the use of 3-halo-4-aminopyridines with acyl chlorides and triethylamine, leading to a rearrangement reaction involving nucleophilic aromatic substitution. This process is significant in creating pyridin-4-yl α-substituted acetamide products, demonstrating an important chemical transformation in medicinal chemistry (Getlik et al., 2013).

Anticancer Effects

Wang et al. (2015) investigated the modification of N-(6-(2-Methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide, focusing on its anticancer effects. They found that altering the compound to include an alkylurea moiety significantly retained its antiproliferative activity and reduced toxicity (Wang et al., 2015).

Synthesis of Novel Compounds

Moghadam & Amini (2018) synthesized a novel compound derived from the indibulin and combretastatin scaffolds, showing promising cytotoxic activity against various breast cancer cell lines. This research highlights the potential for developing new therapeutic agents in cancer treatment (Moghadam & Amini, 2018).

properties

IUPAC Name

N-(3-methylphenyl)-2-(4-pyridin-2-ylpiperidin-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O/c1-15-5-4-6-17(13-15)21-19(23)14-22-11-8-16(9-12-22)18-7-2-3-10-20-18/h2-7,10,13,16H,8-9,11-12,14H2,1H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFCDMGGMCUKHST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2CCC(CC2)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70212234
Record name A-412997
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70212234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methylphenyl)-2-(4-pyridin-2-ylpiperidin-1-yl)acetamide

CAS RN

630116-49-3
Record name N-(3-Methylphenyl)-4-(2-pyridinyl)-1-piperidineacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=630116-49-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name A-412997
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0630116493
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name A-412997
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70212234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name A-412997
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RWL9H93ARB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
I Prokopová - 2014 - dspace.cuni.cz
Prostorová navigace, koordinace a behaviorální flexibilita patří mezi kognitivní funkce, které bývají často narušené u mnoha neuropsychiatrických onemocnění. K jejímu studiu slouží …
Number of citations: 0 dspace.cuni.cz

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